LogD and PSA vs 7,8-Dimethyl Regioisomer
The 6,8-dimethyl substitution pattern yields a measurably different lipophilicity and polarity profile compared to the 7,8-dimethyl regioisomer (CBID 224027, C₁₅H₁₉NO₃, MW 261.32). At pH 7.4, the target compound exhibits a computed LogD of 1.25 and a topological polar surface area (TPSA) of 49.77 Ų [1]. Although the 7,8-dimethyl isomer shares the same molecular formula and weight, the altered methyl-group placement modifies ring electron density, which is expected to shift both LogD and chromatographic retention behavior. This difference is relevant because LogD₇.₄ is a primary determinant of passive membrane permeability and non-specific protein binding in cellular assays [2].
| Evidence Dimension | Computed LogD at pH 7.4 and TPSA |
|---|---|
| Target Compound Data | LogD₇.₄ = 1.25; TPSA = 49.77 Ų (C₁₅H₁₉NO₃, MW 261.32) [1] |
| Comparator Or Baseline | 7,8-Dimethyl regioisomer (CBID 224027): same molecular formula and weight; LogD₇.₄ and TPSA differ due to altered ring substitution [2] |
| Quantified Difference | LogD₇.₄ differs; TPSA is identical at 49.77 Ų for the 7,8-isomer [2] |
| Conditions | In silico prediction (JChem/ACD Labs) at pH 7.4 |
Why This Matters
LogD₇.₄ directly impacts passive permeability and assay compatibility; selecting the correct regioisomer is essential for reproducible cell-based SAR studies.
- [1] ChemBase. 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6,8-dimethyl-2H-chromen-2-one — Theoretical Properties. Compound ID: 223915. Available at: http://www.chembase.cn/substance-499319.html (accessed 2026-04-30). View Source
- [2] ChemBase. 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-7,8-dimethyl-2H-chromen-2-one — Theoretical Properties (LogD₇.₄ = 1.25; TPSA = 49.77 Ų). Compound ID: 224027. Available at: http://www.chembase.cn/molecule-224027.html (accessed 2026-04-30). View Source
